molecular formula C15H17Cl2N3O2S B2834224 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 2034454-59-4

2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2834224
CAS No.: 2034454-59-4
M. Wt: 374.28
InChI Key: KCDZRQLEESLCFS-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide core, substituted with dichloro and methyl groups, and a cyclopenta[c]pyrazole moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the cyclopenta[c]pyrazole moiety. The process may start with the chlorination of a methyl-substituted benzene derivative, followed by sulfonation to introduce the sulfonamide group. The cyclopenta[c]pyrazole moiety can be synthesized separately through a series of cyclization reactions involving appropriate precursors. Finally, the two components are coupled under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization: The cyclopenta[c]pyrazole moiety can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may find applications in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S/c1-9-6-15(12(17)7-11(9)16)23(21,22)18-8-14-10-4-3-5-13(10)19-20(14)2/h6-7,18H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDZRQLEESLCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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